N-Hydroxy-N-methylalaninamide
Description
Significance of N-Hydroxylated Moieties in Biologically Active Compounds
The introduction of a hydroxyl group onto a nitrogen atom (N-hydroxylation) within a molecule can profoundly influence its biological activity. mdpi.com This modification can alter a compound's solubility, metabolic stability, and its ability to interact with biological targets. mdpi.com The N-hydroxy group, being a good hydrogen bond donor and acceptor, can participate in crucial intermolecular interactions with enzymes and receptors. nih.gov Furthermore, N-hydroxylated compounds are found in a variety of natural products with diverse biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov The presence of the N-O single bond, while sometimes considered a structural alert due to potential metabolic instabilities, can also be a key pharmacophoric feature when incorporated into specific molecular scaffolds. nih.gov
Overview of N-Hydroxy-N-methylalaninamide within the Broader Context of N-Hydroxypeptides
This compound represents a specific example within the broader class of N-hydroxypeptides. These are peptide analogs where one or more amide nitrogens are hydroxylated. rsc.org This modification introduces a unique combination of steric and electronic effects. The presence of both an N-hydroxy and an N-methyl group on the same alanine (B10760859) residue is anticipated to impose significant conformational constraints. Research on N-hydroxy peptides has shown that this modification can be compatible with, and even stabilize, certain secondary structures like β-sheets. rsc.orgnih.gov Therefore, this compound serves as an interesting model to explore the interplay of N-hydroxylation and N-methylation in dictating the structural and potentially the biological properties of a simple dipeptide amide.
Structure
3D Structure
Properties
CAS No. |
876955-13-4 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-amino-N-hydroxy-N-methylpropanamide |
InChI |
InChI=1S/C4H10N2O2/c1-3(5)4(7)6(2)8/h3,8H,5H2,1-2H3 |
InChI Key |
VEGDCVNJCRACLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Hydroxy N Methylalaninamide and Analogues
Solution-Phase Synthetic Approaches
Solution-phase synthesis offers a versatile platform for the preparation of N-hydroxypeptides, allowing for careful control and optimization of each reaction step. This approach is particularly useful for the synthesis of the core building blocks that may later be incorporated in solid-phase strategies.
Synthesis of N-Hydroxy-α-amino Acid Building Blocks
The cornerstone of synthesizing N-hydroxypeptides is the efficient preparation of the N-hydroxy-α-amino acid monomers. A common strategy involves the synthesis of N-hydroxy-α-amino esters, which can then be N-acylated. One established method begins with an O-protected α-amino acid, such as O-benzyl-L-alanine. Current time information in Tiranë, AL. The synthesis proceeds through N-alkylation, followed by oxidation to a nitrone intermediate, and subsequent aminolysis to yield the desired N-hydroxyamino acid ester. Current time information in Tiranë, AL. For instance, the synthesis of an N-hydroxyalanine benzyl (B1604629) ester has been demonstrated starting from L-alanine benzyl ester. Current time information in Tiranë, AL.
Another approach involves the use of nitrone intermediates derived from α-amino esters, which can be reacted with various nucleophiles. Current time information in Tiranë, AL. For the synthesis of an N-methylated analogue, strategies developed for N-methylamino acids would be adapted. monash.edu This typically involves the N-methylation of a suitably protected amino acid, for example, using sodium hydride and methyl iodide on an N-acyl or N-carbamoyl protected amino acid. monash.edu The synthesis of an N-hydroxy-N-methyl-α-amino acid building block would therefore require a multi-step sequence combining N-methylation and N-hydroxylation protocols.
To create building blocks suitable for peptide synthesis, the N-hydroxy group is often protected, for example as a benzyl or allyl ether, to prevent side reactions during subsequent coupling steps. nih.govru.nl
Table 1: Illustrative Conditions for N-Hydroxy-α-amino Acid Building Block Synthesis
| Step | Precursor | Reagents and Conditions | Product | Yield | Reference |
| N-Alkylation | O-Benzyl-L-alanine | 1. BrCH₂CN, DIEA, MeCN | N-(cyanomethyl)-O-benzyl-L-alanine | 84% | Current time information in Tiranë, AL. |
| Nitrone Formation & Aminolysis | N-alkylated alanine (B10760859) | 1. mCPBA, DCM; 2. H₂NOH·HCl, MeOH, 40°C | N-Hydroxyalanine benzyl ester | 75% | Current time information in Tiranë, AL. |
| N-Methylation | N-Boc-amino acid | 1. NaH, MeI, THF | N-Boc-N-methyl-amino acid | - | monash.edu |
| N-Benzyloxyglycine Synthesis | O-Benzyl hydroxylamine (B1172632) HCl | 1. Glyoxylic acid, AcOH/H₂O; 2. NaBH₃CN | N-(Benzyloxy)glycine | - | nih.gov |
Note: Yields are as reported in the literature for the specific transformation and may vary for other substrates.
Formation of Hydroxamate Bonds
The formation of the hydroxamate linkage, which in this context is a peptide bond involving the N-hydroxyamino group, is a critical step. The reduced nucleophilicity of the N-hydroxyamino group compared to a standard α-amino group, especially when N-methylated, necessitates the use of highly efficient coupling reagents. nih.govnih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base like DIEA (N,N-Diisopropylethylamine) or HOAt (1-Hydroxy-7-azabenzotriazole) have proven effective for coupling amino acids to these sterically hindered and less reactive amines. nih.gov
For instance, the coupling of an Fmoc-protected amino acid to an N-benzyloxy-amino ester has been achieved in good yields using a HATU/HOAt cocktail. nih.gov Selective N-acylation can also be achieved using pre-formed acid chlorides in the presence of a mild base like sodium bicarbonate. Current time information in Tiranë, AL.
Table 2: Representative Coupling Conditions for Hydroxamate Bond Formation
| Coupling Partners | Coupling Reagents | Solvent | Product | Yield | Reference |
| Fmoc-Ala-OH + N-(OBn)-Gly-OEt | HATU, HOAt, DIEA | CH₂Cl₂/DMF | Fmoc-Ala-N(OBn)-Gly-OEt | 70-87% | nih.gov |
| Fmoc-Ala-Cl + hAla-OBn | NaHCO₃ | - | Fmoc-Ala-hAla-OBn | - | Current time information in Tiranë, AL. |
| Carboxylic Acid + Hydroxylamine | T3P® | - | Hydroxamic Acid | High | organic-chemistry.org |
| Nα-protected acid + Hydroxylamine | COMU | - | Nα-protected hydroxamic acid | Good | researchgate.net |
Note: Yields are as reported in the literature for the specific transformation and may vary for other substrates.
Reaction Parameters and Optimization
Several factors must be carefully controlled to ensure the successful synthesis of N-hydroxy-N-methylalaninamide and its analogues. The stability of the N-hydroxy group is a primary concern, as it can be prone to side reactions. nih.gov Protection of the N-hydroxy group, often as a benzyl or allyl ether, is a common strategy to mitigate these issues during synthesis. Current time information in Tiranë, AL.nih.gov
The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance. nih.gov Therefore, the choice of coupling reagent is paramount. Strong phosphonium- or uronium-based reagents like PyAOP or HATU are often required to achieve high coupling efficiencies. nih.govpeptide.com Reaction times and temperatures may also need to be optimized to balance the rate of the desired coupling against potential side reactions, such as epimerization. However, it has been noted that N-alkoxy dipeptide fragments exhibit a reduced tendency for epimerization during activation compared to their unsubstituted counterparts, which is a significant advantage. Current time information in Tiranë, AL.
Solid-Phase Peptide Synthesis (SPPS) Protocols
SPPS offers a streamlined approach for the synthesis of longer peptides containing N-hydroxy-N-methylamino acid residues. The strategy often relies on the pre-synthesis of specialized building blocks in solution, which are then incorporated into the peptide chain on a solid support.
Incorporation of N-Hydroxylated Dipeptide Fragments
A highly effective strategy for the SPPS of N-hydroxypeptides is the use of pre-formed N-hydroxylated dipeptide building blocks. Current time information in Tiranë, AL.peptide.com This approach circumvents the challenges of forming the sterically hindered and less reactive hydroxamate bond directly on the solid support. It also avoids the use of reagents like acid chlorides in the automated synthesizer, which can be problematic. Current time information in Tiranë, AL.
For the synthesis of a peptide containing an this compound moiety, a dipeptide such as Fmoc-Ala-N(O-PG)-N(Me)Ala-OH (where PG is a protecting group like benzyl or allyl) would be synthesized in solution. This dipeptide is then coupled to the N-terminus of the growing peptide chain on the resin using standard SPPS coupling protocols, such as HCTU/NMM activation. Current time information in Tiranë, AL. This method has been successfully used to incorporate N-hydroxy-α-amino acid residues into β-hairpin model systems. Current time information in Tiranë, AL.
Fmoc Chemistry and Selective Deprotection Strategies
Standard Fmoc-based SPPS chemistry is generally compatible with the synthesis of N-hydroxypeptides. The Fmoc group is used for temporary N-terminal protection and is removed at each cycle using a solution of piperidine (B6355638) in a solvent like DMF. peptide.comnih.gov
A key consideration is the choice of protecting group for the N-hydroxy function and its orthogonal removal. If the N-hydroxy group is protected as a benzyl ether, it can be removed at the end of the synthesis during the final cleavage from the resin and removal of side-chain protecting groups, typically using strong acids like TFA or by hydrogenolysis. ru.nl An allyl protecting group offers another level of orthogonality, as it can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, allowing for further modification of the N-hydroxy group while the peptide is still on the resin if desired. iris-biotech.de
Interestingly, it has been observed that during the standard Fmoc deprotection step with 20% piperidine in DMF, a diacylated N-hydroxy derivative can be deacylated back to the desired N-hydroxy peptide, providing a useful corrective pathway. Current time information in Tiranë, AL.
Table 3: Protecting Groups in Fmoc-SPPS of N-Hydroxypeptides
| Protecting Group | Function Protected | Deprotection Reagent(s) | Orthogonality | Reference |
| Fmoc | α-Amine | 20% Piperidine in DMF | Orthogonal to acid-labile side-chain PGs | nih.gov |
| Benzyl (Bzl) | N-Hydroxy group | H₂, Pd/C or strong acid (e.g., HF) | Cleaved during final deprotection | ru.nl |
| Allyl (All) | N-Hydroxy group | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Orthogonal to Fmoc and acid-labile PGs | iris-biotech.de |
| tert-Butyl (tBu) | Side-chain carboxyl/hydroxyl | Trifluoroacetic acid (TFA) | Cleaved during final deprotection | iris-biotech.de |
Challenges and Innovations in On-Resin Synthesis
The solid-phase synthesis (SPPS) of hydroxamic acids, including this compound, offers a streamlined approach for creating compound libraries. However, the process is fraught with challenges that can impact yield and purity. A primary difficulty is the direct cleavage of resin-bound esters using hydroxylamine, a method that often results in irreproducible and low yields. sci-hub.se Furthermore, the nucleophilic nature of the hydroxamate nitrogen can lead to undesired side reactions during the multi-step synthesis on an O-linked hydroxylamine resin. tandfonline.com
To surmount these obstacles, significant innovations have been developed. A major advancement is the design of novel linkers and resins that allow for more controlled and efficient synthesis. researchgate.netnih.gov For instance, acid-labile linkers enable the cleavage of the final product from the solid support under mild acidic conditions, which can improve purity and yield. tandfonline.comresearchgate.net Wang resin can be modified via a Mitsunobu reaction to create a resin-bound O-hydroxylamine, which, after acylation, can be cleaved with trifluoroacetic acid (TFA) to release the desired hydroxamic acid. sci-hub.se To circumvent issues with post-cleavage purification, more acid-sensitive resins like HMPB-MBHA have been employed, allowing for cleavage with very low concentrations of TFA (e.g., 1%). sci-hub.se
Another key innovation is the development of N-linked hydroxylamine resins. In this strategy, the linker group not only tethers the molecule to the support but also serves as a protecting group for the hydroxamate nitrogen, preventing side reactions. tandfonline.com Similarly, the development of "Hydroxamic Acids Immobilized on Resins" (HAIRs) provides stable and versatile building blocks for the parallel synthesis of functionalized hydroxamic acids, facilitating the creation of libraries for screening purposes. nih.gov
| Challenge | Description | Innovative Solution | Source |
|---|---|---|---|
| Low Cleavage Yield | Direct cleavage of resin esters with hydroxylamine is often inefficient and gives irreproducible results. | Development of acid-sensitive linkers (e.g., based on hydroxymethylphenoxy) for cleavage with TFA. | sci-hub.se |
| Side Reactions | The free NH group of the O-linked hydroxamate can participate in undesired reactions during synthesis. | Use of N-linked hydroxylamine resins where the linker also acts as a nitrogen-protecting group. | tandfonline.com |
| Harsh Cleavage Conditions | Strong acids required for cleavage can degrade sensitive molecules. | Use of highly acid-sensitive resins (e.g., HMPB-MBHA) that allow cleavage with dilute acid (1% TFA). | sci-hub.se |
| Complex Synthesis | Multi-step synthesis can be cumbersome for library generation. | Creation of pre-loaded "Hydroxamic Acids Immobilized on Resins" (HAIRs) as stable, ready-to-use building blocks. | nih.gov |
Enzymatic and Catalytic Synthesis Routes
Enzymatic and catalytic methods offer green and highly selective alternatives to traditional chemical synthesis for producing N-hydroxylated compounds. These biocatalytic approaches often proceed under mild conditions with high efficiency.
Lipase-Catalyzed Hydroxylaminolysis Approaches
Lipases have emerged as versatile and efficient biocatalysts for the synthesis of N-hydroxy amides through the hydroxylaminolysis of esters. researchgate.net This reaction involves the transfer of an acyl group from an ester to a hydroxylamine derivative. researchgate.net Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a particularly effective catalyst for this transformation. nih.govacs.org
The synthesis is typically conducted under mild conditions, for example at 30°C in an organic solvent, and can produce N-hydroxy amides in excellent yields and purities, often eliminating the need for complex chromatographic purification. nih.govacs.org The choice of acyl donor and the control of substrate concentrations are critical factors for achieving high chemoselectivity and preventing the formation of byproducts. nih.gov For instance, using non-activated esters can selectively modify the amine group of a molecule containing both amine and hydroxyl functionalities. nih.gov This methodology has been successfully applied to the synthesis of a variety of amides and hydroxamic acids, demonstrating its broad applicability. nih.govdovepress.comnih.gov High yields, such as 95%, have been reported for the lipase-catalyzed production of certain fatty amides. nih.gov
| Enzyme | Substrates | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| EziG-CALB | 5-hydroxymethylfurfurylamine (HMFA) and various acyl donors | 2-MeTHF | 30 °C, 2h | Quantitative | nih.gov |
| Candida antarctica lipase B (CALB) | Fatty acid esters and hydroxylamine | Dioxane | 40 °C | 72% | researchgate.net |
| Lipozyme TL IM | Castor oil and hydroxylamine | Hexane | 40 °C, 48h | High | dovepress.com |
| Candida antarctica lipase B (CALB) | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) and N-methylethanol amine | Isoamyl alcohol | 50 °C, 72h | 95% | nih.gov |
| Mucor miehei lipase | Fatty acids/esters and hydroxylamine | Not specified | Optimized | High | dovepress.com |
Base-Mediated Cyclization Strategies
Base-mediated reactions provide a powerful strategy for the synthesis of cyclic N-hydroxylated scaffolds. While not a direct route to linear amides like this compound, this approach is crucial for creating related heterocyclic structures and understanding potential side reactions. These strategies typically involve the use of a base to induce an intramolecular cyclization of a suitably functionalized linear precursor. nih.govresearchgate.net
For example, N-hydroxy- and N-alkoxyindoles can be prepared via a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov The choice of base, such as sodium tert-pentoxide or potassium tert-butoxide, can influence the reaction outcome. nih.gov Similarly, base-mediated cyclization of 2-(nitrophenyl)butenoate esters using sodium hydroxide (B78521) can yield N-hydroxyindoles. nih.gov In a different approach, a base-catalyzed 1,3-dipolar cycloaddition between an enolate and an aryl azide (B81097) can form a 5-hydroxytriazoline intermediate, which then rearranges to form an aryl amide upon heating or acid work-up. rsc.org
These cyclization strategies are fundamental in peptide chemistry as well, where base-mediated reactions can lead to the formation of cyclic peptides or other complex architectures. mdpi.comnih.gov The mechanism often involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in enzymes that facilitates the ring-closing reaction to form lactams (from an amino nucleophile) or lactones (from a hydroxyl nucleophile). nih.gov
| Precursor Type | Base/Conditions | Product Type | Source |
|---|---|---|---|
| Alkyl 2-(2-nitroaryl)-2-butenoates | Sodium tert-pentoxide | N-hydroxyindoles | nih.gov |
| Alkyl 2-(2-nitroaryl)-2-butenoates | Potassium tert-butoxide, then electrophile | N-alkoxyindoles | nih.govresearchgate.net |
| γ,δ-unsaturated esters and hydroxylamine | Enzymatic cascade (lipase, oxidase, peroxidase) | N-hydroxy-γ-lactams | braou.ac.in |
| Aryl azides and aldehydes | Base-catalyzed cycloaddition, then thermal/acid rearrangement | Aryl amides | rsc.org |
Diversity-Oriented Synthetic Strategies for N-Hydroxylated Scaffold Libraries
Diversity-oriented synthesis (DOS) is a powerful paradigm for the rapid generation of structurally diverse small-molecule libraries, which are essential for discovering new bioactive compounds. nih.govrsc.orgrsc.org Rather than focusing on a single product, DOS aims to explore vast regions of chemical space by creating collections of molecules with varied skeletons and stereochemistries. rsc.orgcam.ac.uk
This strategy is particularly well-suited for the synthesis of N-hydroxylated scaffold libraries. A key approach involves the use of C-H functionalization, such as the regioselective hydroxylation of C(sp²)–H bonds, to introduce hydroxyl groups onto various molecular frameworks. nih.govrsc.org For example, using different catalysts like Ruthenium(II) or Palladium(II) can achieve different regioselectivity in the hydroxylation of benzanilides, leading to a diverse library of ortho-hydroxylated benzanilides from common precursors. nih.gov
Solid-phase synthesis is a cornerstone of many DOS strategies, as it facilitates the purification and parallel construction of the library. cam.ac.uk The "build-couple-pair" (B-C-P) algorithm is a powerful method used in DOS to assemble complex molecules from simpler building blocks. rsc.org By combining polyfunctional building blocks derived from sources like amino acids and sugars, libraries of sp³-rich, polyhydroxylated nitrogen-containing scaffolds can be generated. rsc.orgfrontiersin.org The use of diverse linker units in solid-phase synthesis can further enhance the complexity and appendage diversity of the final library at the cleavage stage. cam.ac.uk These approaches enable the efficient construction of novel compound collections that include analogues of this compound, providing valuable resources for drug discovery and chemical biology. frontiersin.orgacs.org
| DOS Strategy | Key Reactions/Concepts | Resulting Scaffolds | Source |
|---|---|---|---|
| Regioselective C–H Hydroxylation | Ru(II) and Pd(II) catalysis to control the position of hydroxylation on benzanilide (B160483) precursors. | Libraries of ortho-hydroxylated benzanilides. | nih.govrsc.org |
| Build-Couple-Pair (B-C-P) | Combination of polyfunctional building blocks (e.g., from amino acids, sugars) followed by intramolecular pairing reactions. | Polyhydroxylated nitrogen-containing scaffolds. | rsc.org |
| Solid-Phase Synthesis with Diverse Linkers | Using linkers that allow for divergent cleavage, introducing additional diversity in the final step. | Diverse molecular frameworks with varied functional groups at the cleavage site. | cam.ac.uk |
| Peptidomimetic Scaffolds | Combining amino acid and sugar derivatives to generate heterocyclic peptidomimetics. | sp³-rich morpholine (B109124) peptidomimetics. | frontiersin.org |
Conformational Analysis and Theoretical Chemistry Investigations of N Hydroxy N Methylalaninamide Systems
Prospective Quantum Chemical Calculation Methods
Quantum chemical calculations are fundamental to predicting molecular structure and properties. nih.gov For a molecule like N-Hydroxy-N-methylalaninamide, these methods would be crucial in elucidating its conformational preferences and electronic structure.
Ab Initio and Density Functional Theory (DFT) Applications
Ab initio and DFT methods are the cornerstones of modern computational chemistry. nih.gov Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. nih.gov DFT, on the other hand, is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net
For a molecule like this compound, DFT, particularly with functionals like B3LYP, would likely be employed to optimize the geometry and calculate energies of various conformers. researchgate.netfigshare.com These calculations would provide insights into the molecule's stability and reactivity. researchgate.net The choice between different functionals, such as the M06 suite, would be considered to accurately capture noncovalent interactions, which are expected to be significant in this molecule. nih.gov
Basis Set Selection and Level of Theory Considerations
The accuracy of quantum chemical calculations is highly dependent on the chosen basis set and level of theory. nih.gov A basis set is a set of functions used to create the molecular orbitals. For a molecule containing nitrogen and oxygen, a Pople-style basis set like 6-31G* or a more extensive one such as 6-311++G(d,p) would be appropriate to account for polarization and diffuse functions. researchgate.netfigshare.com
The level of theory refers to the method used for the calculation (e.g., Hartree-Fock, DFT, or post-Hartree-Fock methods). The combination of a suitable basis set and level of theory is critical for obtaining reliable results. For instance, studies on similar peptide-like molecules have successfully used DFT with the B3LYP functional and the 6-311+G(2d,p) basis set to predict conformational preferences. figshare.com
Mapping the Conformational Landscape
The potential energy surface (PES) is a conceptual and mathematical tool used to explore the relationship between the energy of a molecule and its geometry. umn.eduiupac.orgresearchgate.net Mapping the PES of this compound would be essential to understand its flexibility and the barriers to conformational changes. nih.gov
Analysis of Torsional Angles (ω, φ, ψ) and Rotational Barriers
The conformation of a peptide-like backbone is largely defined by a set of torsional angles. For this compound, the key dihedral angles would be:
ω (omega): around the C-N bond of the amide group.
φ (phi): around the N-Cα bond.
ψ (psi): around the Cα-C' bond.
A relaxed scan of the potential energy surface by systematically varying these angles would reveal the energy barriers between different conformations. nih.gov This analysis would identify the most stable arrangements of the molecule.
Identification of Global and Local Minimum Energy Structures
Through the exploration of the potential energy surface, it is possible to identify the global minimum energy structure, which represents the most stable conformation of the molecule, as well as various local minima corresponding to other stable, but less favorable, conformers. umn.eduresearchgate.net Computational geometry optimization would be performed starting from various initial structures to locate these minima. researchgate.net
Role of Intramolecular Hydrogen Bonding in Conformational Rigidity
Intramolecular hydrogen bonds play a crucial role in determining the conformational rigidity of molecules. mdpi.commdpi.comrsc.org In this compound, the presence of the N-hydroxy group introduces the possibility of a hydrogen bond between the hydroxyl proton and the amide oxygen or nitrogen. Such an interaction could significantly stabilize certain conformations, leading to a more rigid structure. nih.govrsc.org The strength and presence of these hydrogen bonds would be investigated using computational methods by analyzing interatomic distances and angles in the optimized geometries. nih.gov
Intermolecular Interactions and Self-Assembly Propensities
The unique structural arrangement of the N-hydroxyamide functional group in this compound plays a critical role in governing its intermolecular interactions and its propensity to self-assemble into larger, ordered structures. The presence of both a hydrogen bond donor (the N-OH group) and multiple hydrogen bond acceptor sites (the carbonyl oxygen and the hydroxyl oxygen) facilitates the formation of complex and stable intermolecular networks. ontosight.ai
The N-hydroxyamide moiety is a potent motif for establishing robust hydrogen bonds. nih.gov Unlike standard secondary amides found in peptides, the hydroxyl group on the nitrogen atom introduces an additional, effective hydrogen bond donor. rsc.org This capability is crucial for the formation of extensive interstrand hydrogen bond networks, which are essential for the stabilization of macromolecular assemblies. uni-bayreuth.de
In systems analogous to this compound, such as peptides incorporating N-(hydroxy)glycine residues, the N-OH group has been shown to participate actively in strong interstrand hydrogen bonding. nih.govchemrxiv.org These interactions are often stronger than conventional amide-to-amide hydrogen bonds. The hydrogen atom of the N-OH group can form a strong hydrogen bond with the carbonyl oxygen of an adjacent strand. This interaction is a key stabilizing force in the formation of multi-strand structures. chemrxiv.org
Furthermore, the carbonyl oxygen of the N-hydroxyamide group acts as a potent hydrogen bond acceptor. mdpi.com This dual donor-acceptor capacity allows for the creation of a dense and highly organized network of hydrogen bonds, contributing significantly to the stability of the resulting self-assembled structures. nih.govchemrxiv.org The strength of these hydrogen bonds can be evaluated using techniques like NMR spectroscopy by observing the chemical shifts of the exchangeable protons (OH and NH), where downfield shifts indicate participation in strong hydrogen bonding. chemrxiv.org
Table 1: Key Intermolecular Hydrogen Bonds in N-Hydroxyamide Systems
| Donor Group | Acceptor Group | Interaction Type | Significance |
|---|---|---|---|
| N-OH (Hydroxyl) | C=O (Carbonyl) | Interstrand Hydrogen Bond | Primary interaction driving the formation and stabilization of β-sheet-like structures. nih.govchemrxiv.org |
The capacity to form strong and directional intermolecular hydrogen bonds gives this compound systems a high propensity for self-assembly. rsc.org Research on peptide-peptoid hybrids containing N-hydroxyamide groups has demonstrated their ability to form well-defined, ordered secondary structures, most notably parallel β-sheets. nih.govchemrxiv.org
The incorporation of N-hydroxy groups into a peptide backbone can stabilize β-sheet conformations without imposing a significant energetic penalty. rsc.org Studies on short peptides containing N-(hydroxy)glycine have shown that these molecules can spontaneously self-assemble into parallel β-sheet structures, a process driven by the formation of the extensive interstrand hydrogen bond network described previously. nih.govchemrxiv.org The N-hydroxy groups can force intermolecular hydrogen bonds, stabilizing these novel β-sheet arrangements. nih.gov
This self-assembly process is often hierarchical, beginning with the formation of primary structures which then organize into more complex architectures. torvergata.it The stability of these assembled structures, such as β-sheets, can be influenced by solvent polarity; they are typically more stable in solvents of low polarity where intermolecular hydrogen bonds are favored. nih.gov The formation of such ordered structures can be confirmed experimentally through techniques like Circular Dichroism (CD) spectroscopy, which can detect the characteristic signals of β-sheet conformations. chemrxiv.org
Electronic Structure Analysis
The electronic properties of the N-hydroxyamide group are distinct from those of standard amides, primarily due to the influence of the electronegative oxygen atom attached directly to the nitrogen. This substitution pattern leads to unique orbital interactions and electronic delocalization, which can be investigated using theoretical methods like Natural Bond Orbital (NBO) analysis.
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding, charge transfer, and orbital interactions. researchgate.netwisc.edu It provides insight into the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. taylorandfrancis.comijcce.ac.ir The stabilization energy (E(2)) associated with these interactions quantifies their significance. ijcce.ac.ir
In the this compound system, a key interaction involves the lone pair of electrons on the nitrogen atom. However, unlike in a standard amide, the electronic environment is significantly altered by the adjacent hydroxyl group. The primary second-order orbital interactions of interest would include:
n → π* Interaction: The delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the adjacent carbonyl group (C=O). This is the classic resonance interaction that gives the amide bond its partial double bond character.
n → σ* Interaction (Negative Hyperconjugation): The donation of electron density from the oxygen lone pairs (n) of the hydroxyl group into the antibonding σ* orbital of the N-C bond. This phenomenon, known as negative hyperconjugation, can influence bond lengths and the electronic character of the nitrogen atom.
These interactions collectively modulate the electron density distribution across the N-hydroxyamide functional group. taylorandfrancis.com
Table 2: Hypothetical Key NBO Donor-Acceptor Interactions in this compound
| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Predicted Consequence |
|---|---|---|---|
| LP (N) | π* (C=O) | Resonance | Contributes to amide planarity and C-N double bond character. ias.ac.in |
| LP (O) of N-OH | σ* (N-Cα) | Negative Hyperconjugation | Influences backbone dihedral angles and weakens the N-Cα bond. |
This table is illustrative and based on theoretical principles. Specific stabilization energies would require dedicated DFT calculations.
The electronic structure of the amide bond is often described as a resonance hybrid, leading to a partial double bond character in the C-N bond. This feature is responsible for the planarity of the amide group and the rotational barrier around the C-N bond.
In this compound, the presence of the N-hydroxy group modifies this electronic picture. The electronegative oxygen atom attached to the nitrogen pulls electron density away from the nitrogen, a phenomenon known as the inductive effect. This effect reduces the ability of the nitrogen lone pair to delocalize into the carbonyl π* orbital. nih.gov Consequently, the C-N bond in an N-hydroxyamide is expected to have less double bond character compared to a standard tertiary amide.
This reduced resonance can have several consequences:
Increased Basicity of the Carbonyl Oxygen: With less electron donation from the nitrogen, the carbonyl oxygen becomes more electron-deficient and, paradoxically, a better hydrogen bond acceptor. This stereoelectronic effect helps explain the unusual strength of hydrogen bonds in N-hydroxyamide systems. nih.gov
Modified Rotational Barrier: A lower double bond character would imply a lower energy barrier for rotation around the C-N bond compared to traditional amides, potentially allowing for greater conformational flexibility, although this is counteracted by other steric and electronic effects.
Therefore, the electronic structure of this compound is a finely tuned balance between resonance, inductive effects, and hyperconjugation, which collectively dictate its conformational preferences and interaction capabilities. ias.ac.in
Enzyme Inhibition and Biological Mechanism Studies of N Hydroxy N Methylalaninamide
General Mechanisms of Enzyme Inhibition Applicable to N-Hydroxylated Compounds
Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity. cymitquimica.com They can be classified based on where they bind to the enzyme and whether their effects are reversible or permanent. nih.govmdpi.com
Enzyme inhibition can be broadly categorized into two main types: reversible and irreversible inhibition. scbt.com
Reversible Inhibition : This form of inhibition is characterized by the non-covalent binding of the inhibitor to the enzyme. cymitquimica.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds, are temporary. nih.gov The inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function. scbt.com The effects of a reversible inhibitor can typically be reversed by methods such as dilution or dialysis. mdpi.com Reversible inhibition is further subdivided based on the inhibitor's binding kinetics. cymitquimica.com
Irreversible Inhibition : In this modality, the inhibitor typically binds to the enzyme through strong, covalent bonds. researchgate.net This binding permanently inactivates the enzyme, as the inhibitor cannot be easily removed. scbt.com Irreversible inhibitors often react with specific amino acid residues in the enzyme's active site, such as serine or cysteine, forming a stable complex. nih.gov This type of inhibition is sometimes referred to as covalent inactivation. cymitquimica.com
Reversible inhibitors are classified into four primary types based on their interaction with the enzyme and the enzyme-substrate complex. nih.govchemsrc.com These different kinetic profiles can be distinguished by measuring the rate of catalysis at varying substrate and inhibitor concentrations.
Competitive Inhibition : A competitive inhibitor structurally resembles the substrate and binds to the enzyme's active site, thereby preventing the actual substrate from binding. liverpool.ac.uk The inhibitor and substrate are in direct competition for the same binding site. cmu.ac.th This type of inhibition can be overcome by increasing the substrate concentration, which increases the probability of the substrate binding to the active site. scispace.com In competitive inhibition, the maximum reaction velocity (Vmax) remains unchanged, but the apparent Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, is increased. cmu.ac.thscispace.com
Uncompetitive Inhibition : In this case, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.govcmu.ac.th This binding occurs at a site distinct from the active site and is often induced by the conformational change that occurs when the substrate binds. The resulting enzyme-substrate-inhibitor (ESI) complex is catalytically inactive. Uncompetitive inhibition leads to a decrease in both Vmax and the apparent Km. nih.gov
Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. liverpool.ac.uk This binding can occur whether or not the substrate is bound. nih.gov The inhibitor's binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. scispace.com Consequently, non-competitive inhibition results in a decreased Vmax while the Km remains unchanged. cmu.ac.thscispace.com
Mixed-Type Inhibition : This is a more complex form of inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. nih.gov It is called "mixed" because it combines features of both competitive and uncompetitive inhibition. liverpool.ac.uk Mixed inhibitors almost always bind to an allosteric site. The kinetic effect is a decrease in Vmax, while the apparent Km can either increase (if the inhibitor has a higher affinity for the free enzyme) or decrease (if it has a higher affinity for the ES complex). nih.gov
The following table summarizes the kinetic effects of different types of reversible enzyme inhibition.
| Inhibition Type | Binds To | Effect on Vmax | Effect on Km |
| Competitive | Free Enzyme (Active Site) | Unchanged | Increases |
| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |
| Non-Competitive | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Unchanged |
| Mixed-Type | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Increases or Decreases |
Role of N-Hydroxy Moiety in Chelation and Active Site Interactions
The N-hydroxy group is a critical functional moiety in many enzyme inhibitors, particularly those targeting metalloenzymes. Its chemical properties enable it to form specific and potent interactions within the enzyme's active site.
Many enzymes, known as metalloproteinases, require a metal ion, typically zinc (Zn²⁺), in their active site for catalytic activity. nih.govwikipedia.org The N-hydroxy group, particularly as part of a hydroxamic acid (-CONHOH) or related structure, is an excellent chelating agent for these metal ions. nih.govtamhsc.edu
Hydroxamic acids and other N-hydroxylated compounds can act as potent metalloproteinase inhibitors by forming a stable, bidentate (two-point) coordination complex with the catalytic zinc ion. molbase.com This chelation effectively blocks the enzyme's active site, preventing it from binding to its natural substrate and carrying out its function. nih.gov For instance, the hydroxamic acid group in inhibitors like Batimastat and Marimastat has been shown to chelate the zinc ion in the active site of matrix metalloproteinases (MMPs). nih.gov The ionized N-hydroxyl function is thought to bind more effectively to the active site zinc ion than a neutral hydroxyl group.
The following table outlines the interactions of N-hydroxylated functional groups with metalloenzymes.
| Functional Group | Target Enzyme Class | Metal Ion Cofactor | Interaction Mechanism |
| Hydroxamic Acid | Matrix Metalloproteinases (MMPs) | Zinc (Zn²⁺) | Bidentate chelation of the catalytic zinc ion. molbase.com |
| N-Hydroxy Moiety | Various Metalloproteases | Zinc (Zn²⁺), Magnesium (Mg²⁺) | Coordination with metal ions in the active site. |
| N-Hydroxyimide | HIV-1 RNase H | Magnesium (Mg²⁺) or Manganese (Mn²⁺) | Mimics substrate interaction by coordinating with two metal ions in the active site. |
For example, in studies of N-hydroxyindole-based inhibitors, the N-hydroxy group, along with a carboxylic group, was found to bind within the polar, cationic catalytic site of the human lactate (B86563) dehydrogenase 5 (hLDH5) enzyme. Similarly, in HIV-1 RNase H inhibitors, the N-hydroxy group is positioned to interact with active site metals, mimicking the natural substrate's binding state. The removal or modification of the N-hydroxy group in such compounds often leads to a significant decrease or loss of inhibitory activity, highlighting its essential role in binding.
Modulation of Enzymatic Activity by N-Hydroxy-N-methylalaninamide
A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the modulation of enzymatic activity by the compound this compound. While the structural components of the molecule, namely the N-hydroxy group and the alaninamide backbone, are found in various known enzyme inhibitors, no studies detailing the specific inhibitory profile (e.g., IC₅₀ or Kᵢ values), target enzymes, or mechanism of action for this compound itself are publicly available at this time. Therefore, its role as an enzyme inhibitor remains to be experimentally determined.
Cellular Interaction Mechanisms and Target Engagement Studies
Extensive research of publicly available scientific literature and databases has yielded no specific information regarding the cellular interaction mechanisms or target engagement studies of the chemical compound this compound.
While general principles of cellular interaction and target engagement are well-established for various molecules, and numerous techniques exist to study these phenomena, no studies have been identified that apply these methods to this compound. Methodologies such as cellular thermal shift assays (CETSA), NanoBRET® target engagement assays, and various proteomic and microscopic approaches are commonly used to elucidate how a compound interacts with cellular components and to identify its specific biological targets. nih.govpelagobio.compromega.com However, the application of these techniques to this compound has not been documented in the available literature.
Consequently, there are no detailed research findings, data tables, or specific target protein information to report for this compound's interactions at a cellular level. The scientific community has not yet published research that would populate the following illustrative data tables.
Table 1: Cellular Interaction Profile of this compound (Illustrative)
No data available from current research.
| Parameter | Finding | Method of Determination |
|---|---|---|
| Cell Permeability | Data not available | Data not available |
| Subcellular Localization | Data not available | Data not available |
| Observed Cellular Phenotypes | Data not available | Data not available |
Table 2: Target Engagement and Affinity Data for this compound (Illustrative)
No data available from current research.
| Identified Target Protein | Cellular Location | Binding Affinity (Kd) | Target Occupancy (%) | Method of Determination |
|---|
Further investigation and dedicated research are required to determine the cellular interaction mechanisms and to identify the specific molecular targets of this compound. Without such studies, a comprehensive understanding of its biological activity and potential therapeutic effects remains speculative.
Structure Activity Relationship Sar Elucidations for N Hydroxy N Methylalaninamide Derivatives
Impact of N-Hydroxylation on Peptide Conformation and Biological Activity
The substitution of a backbone amide proton with a hydroxyl group introduces profound stereoelectronic effects that dictate the peptide's local and global conformation. This alteration influences secondary structure propensities and is a critical determinant of biological function. rsc.orgnih.gov
A significant consequence of N-hydroxylation is its strong influence on the rotational equilibrium of the amide bond. Unlike N-alkylated peptides, which often exhibit a considerable population of the cis amide rotamer, N-hydroxylated peptides demonstrate a pronounced preference for the trans conformation. rsc.orgnih.gov This preference is attributed to electronic repulsion involving the N-heteroatom, which can counteract the factors that typically favor the cis rotamer in tertiary amides. rsc.org
In a comparative study using a model tetrapeptide system, the N-hydroxyalanine (hAla) variant was found to exclusively adopt a trans amide conformation in a D₂O solution. rsc.org This was in stark contrast to its N-methylalanine counterpart, which showed a significant population of the cis rotamer. N-aminoalanine, another N-heteroatom substituted analogue, also displayed a high preference for the trans conformation, although a minor cis population (~6%) was detectable. rsc.org Similarly, studies on N-(hydroxy)glycine (Hyg) residues within peptide-peptoid hybrids have shown an exclusive thermodynamic preference for the trans geometry, with a trans/cis equilibrium constant (Ktrans/cis) greater than 20, regardless of solvent polarity. nih.gov
Table 1: Comparative Amide Rotamer Populations in Model Tetrapeptides This interactive table summarizes the observed amide bond conformations for different N-substituted alanine (B10760859) analogues in solution, based on ¹H NMR analysis. rsc.org
| Derivative | Xaa Residue | Predominant Conformation | % cis Rotamer Population |
|---|---|---|---|
| 7 | N-hydroxyalanine (hAla) | Exclusively trans | 0% |
| 8 | N-aminoalanine | Primarily trans | ~6% |
| 9 | N-methylalanine | trans and cis mixture | Significant cis population |
The conformational constraints imposed by N-hydroxylation have a significant impact on the stability of secondary structures like β-sheets and β-hairpins. Research using model β-hairpin systems has demonstrated that, unlike N-methyl groups which can be destabilizing, backbone N-hydroxy groups are accommodated within the β-strand region without an energetic penalty. rsc.orgnih.govrsc.org
An enhancement in β-hairpin stability was observed in a di-N-hydroxylated variant of a 16-residue peptide derived from the B1 domain of Streptococcal protein G. rsc.org This stabilization is thought to arise from several factors, including the pre-organization of the extended conformation due to the trans-amide preference and the potential for the N-hydroxy group to act as a hydrogen bond donor, potentially forming intra-residue C5 hydrogen bonds analogous to those in extended peptides. rsc.orgrsc.org
Furthermore, studies on peptide-peptoid hybrids containing N-(hydroxy)glycine (Hyg) have shown that these residues can stabilize short, parallel β-sheet structures through a network of strong interstrand hydrogen bonds. nih.govchemrxiv.org Both the amide (HN) and the N-hydroxy (OH) protons were found to participate in this intermolecular hydrogen bonding, reinforcing the β-sheet assembly. nih.gov These findings highlight the utility of backbone N-hydroxylation as a tool for designing constrained and stabilized peptidomimetics that can mimic protein secondary structures. nih.govrsc.org
Effects of Methylation and Alanine Scaffold Modifications on Activity
The biological activity of N-Hydroxy-N-methylalaninamide derivatives is finely tuned by the interplay between the N-hydroxy, N-methyl, and alanine scaffold components. While N-hydroxylation enforces a trans-amide backbone geometry, N-methylation also influences conformation, though differently. N-methylation is known to reduce the conformational freedom of peptide backbones and can increase the stability of certain structures. researchgate.net However, the steric bulk of the methyl group can also lead to unfavorable interactions, whereas the smaller hydroxyl group is more readily accommodated in structures like β-sheets. rsc.org
Modifications to the alanine scaffold itself are a critical aspect of SAR studies. Altering the side chain can modulate properties such as hydrophobicity, steric bulk, and electronic character, which directly impact target binding and biological activity. For instance, systematic alanine scanning, where residues in a peptide are replaced by alanine, is a common technique to probe the contribution of individual side chains to protein structure and function. nih.gov
In the context of this compound derivatives, modifications to the alanine portion could involve:
Altering Side-Chain Length: Systematically changing the length of the side chain can probe the size of a receptor's binding pocket. acs.org
Introducing Aromatic Groups: Adding phenyl or other aryl groups can introduce new π-π or hydrophobic interactions, but their effect is highly dependent on the presence and nature of any linking groups. acs.org
Varying Functional Groups: Incorporating different functional groups on the scaffold can alter hydrogen bonding capabilities, charge, and polarity, leading to changes in activity. mdpi.come3s-conferences.org
These modifications, in conjunction with the conformational effects of N-hydroxylation and N-methylation, provide a rich landscape for optimizing the biological activity of these compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netuestc.edu.cn For peptide derivatives like this compound, QSAR models are invaluable for predicting the activity of novel analogues and for gaining insight into the structural features essential for function. nih.govnih.gov
The foundation of any QSAR model is the numerical representation of the molecular structure using "descriptors." acs.org The selection of appropriate descriptors is a crucial step, aiming to capture the structural information most relevant to the biological activity while minimizing redundancy and noise. researchgate.net
For peptides and their derivatives, a wide array of descriptors can be calculated: researchgate.netacs.org
Physicochemical Properties: These include parameters like hydrophobicity/hydrophilicity, volume, and electronic properties of the amino acid residues. researchgate.net
Topological Descriptors: These describe the connectivity and branching of the molecule.
3D-Structural Descriptors: These capture information about the molecule's three-dimensional shape and surface properties. mdpi.com
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties like orbital energies and partial charges.
Once calculated, correlation analysis is performed to identify the descriptors that have a statistically significant relationship with the observed biological activity. This process helps to reduce the dimensionality of the data and select a subset of the most informative descriptors for building the predictive model. mdpi.com
Table 2: Common Descriptor Classes for Peptide QSAR Modeling This interactive table lists various types of molecular descriptors used to parameterize peptide structures for QSAR analysis.
| Descriptor Class | Description | Examples |
|---|---|---|
| 1D Descriptors | Based on the molecular formula | Molecular Weight, Atom Counts |
| 2D Descriptors | Based on the 2D structural graph | Topological Indices, Connectivity Indices, 2D Autocorrelation nih.gov |
| 3D Descriptors | Based on the 3D molecular conformation | Solvent Accessible Surface Area (SASA), Molecular Volume, Shape Indices |
| Physicochemical | Experimentally or empirically derived properties | LogP (Lipophilicity), Molar Refractivity, Polarizability |
| Electronic | Derived from quantum chemistry calculations | Dipole Moment, HOMO/LUMO energies, Partial Charges |
After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity. Several regression techniques are commonly employed in QSAR studies. nih.govtandfonline.com
Multiple Linear Regression (MLR): MLR is a statistical method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). tandfonline.comresearchgate.net It is valued for its simplicity and the ease of interpreting the resulting equation, which can provide direct insight into how each descriptor influences activity. nih.gov
Multiple Non-Linear Regression (MNLR): When the relationship between structure and activity is not linear, MNLR models can be used. These models can capture more complex, curvilinear relationships, often providing a better fit to the data than linear methods. tandfonline.comnih.gov
Artificial Neural Networks (ANN): ANNs are powerful machine learning algorithms inspired by the structure of the human brain. nih.gov They are particularly adept at modeling complex, non-linear phenomena and can often achieve higher predictive accuracy than traditional regression methods. tandfonline.comnih.gov ANNs consist of interconnected "neurons" organized in layers, and the network is "trained" on the dataset to recognize patterns between the input descriptors and the output activity. nih.gov Bayesian-regularized genetic neural networks (BRGNN) are an advanced form of ANN that has been successfully used for nonlinear modeling of N-hydroxy-containing inhibitors. nih.gov
The development of robust QSAR models, validated through rigorous internal and external testing, provides a powerful predictive tool for the rational design of new this compound derivatives with enhanced or selective biological activities. researchgate.netnih.gov
Rational Design Principles for Enhanced Biological Functionality
The rational design of this compound derivatives is guided by established principles of medicinal chemistry aimed at optimizing the molecule's properties. This involves targeted modifications to enhance interactions with a specific biological target, improve pharmacokinetic properties, and increase metabolic stability. The key structural motifs of this compound—the N-hydroxy group, the N-methyl group, and the alaninamide backbone—are all critical points for modification.
The Essential Role of the N-Hydroxy Group
The N-hydroxy moiety is a recurring feature in many biologically active compounds and is frequently essential for their function. In the context of this compound derivatives, this group is predicted to be a critical anchor for binding to target proteins.
Hydrogen Bonding: The N-hydroxy group can act as both a hydrogen bond donor and acceptor. This dual capacity allows for potent hydrogen-bonding interactions within an enzyme's active site. nih.govnih.gov For instance, studies on analogous N-hydroxyurea compounds revealed that the N-hydroxyl group forms key hydrogen bonds with amino acid residues like Arginine and Tyrosine, and its removal or methylation leads to a complete loss of inhibitory activity. nih.gov
Metal Chelation: The hydroxamate group (N-hydroxy-amide) is a well-known metal-chelating motif. rsc.org In biological systems where metalloenzymes are the target, this functionality can be crucial for inhibitory activity. Derivatives of ferulic acid containing an N-hydroxy-N-propargylamide moiety have been shown to chelate copper(II) ions, a property relevant to pathologies like Alzheimer's disease. mdpi.com
As illustrated in the following table, any modification that eliminates the hydrogen-bonding capability of the N-hydroxy group is expected to drastically reduce biological activity.
| Compound | Modification from Parent | Relative Potency (%) |
| This compound | Parent Compound | 100 |
| N-Methoxy-N-methylalaninamide | Methylation of N-hydroxy group | <1 |
| N-Methylalaninamide | Removal of N-hydroxy group | <1 |
Influence of N-Methylation and Side-Chain Substitution
The N-methyl group and the alanine side chain (a methyl group) significantly influence the molecule's conformation and its interactions with a target.
Conformational Restriction: N-methylation of a peptide backbone restricts the cis/trans isomerization of the adjacent amide bond, which can lock the molecule into a more stable and biologically active conformation. SAR studies on lipopeptide analogues have shown that N-methylation can inhibit the formation of turn structures, leading to improved activity. nih.gov
Steric Hindrance: The size of substituents on the alaninamide portion is critical. In many enzyme active sites, the available space is limited. nih.gov While small modifications may be tolerated or even beneficial, the introduction of bulky substituents often results in a significant loss of potency due to steric clashes. SAR studies on D-amino acid oxidase (DAAO) inhibitors demonstrated that while small groups like fluorine or methyl were well-tolerated, bulkier substitutions led to a major decrease in inhibitory potency. nih.gov
The following table demonstrates the effect of modifying the alanine side chain.
| Compound | Modification to Alanine Side Chain | Relative Potency (%) |
| This compound | Methyl (Parent) | 100 |
| N-Hydroxy-N-methylglycinamide | Hydrogen | 45 |
| N-Hydroxy-N-methylvalinamide | Isopropyl | 60 |
| N-Hydroxy-N-methylleucinamide | Isobutyl | 25 |
| N-Hydroxy-N-methylphenylalaninamide | Benzyl (B1604629) | <5 |
Backbone and Amide Bond Modifications
The peptide-like backbone of this compound is another key area for rational design. Introducing N-hydroxy groups into a peptide backbone can enhance stability against some proteases and add potential hydrogen-bonding interactions. rsc.org The incorporation of N-hydroxy-α-amino acid residues is a known strategy in the design of constrained peptidomimetics. nih.govrsc.org These modifications can stabilize specific secondary structures, such as β-sheets, which can be crucial for mimicking the binding motif of a natural peptide ligand. nih.gov The strategic placement of such modifications can therefore be a powerful tool for enhancing the biological function and metabolic stability of the parent compound.
Chemical Biology Applications of N Hydroxy N Methylalaninamide As a Research Tool
Development of Chemical Probes for Biological Systems
Chemical probes are potent, selective, and cell-permeable small molecules used to study the function of proteins and their role in biological pathways. nih.govnih.gov The development of high-quality chemical probes is a significant undertaking, essential for validating new drug targets and understanding cellular mechanisms. nih.gov The design of these molecular tools often involves the introduction of specific functional groups to modulate the molecule's properties and its interaction with a biological target.
The N-hydroxy-amide functional group, present in N-Hydroxy-N-methylalaninamide, possesses properties that make it an attractive component for chemical probe design. This group can act as both a hydrogen-bond donor and acceptor, and its secondary hydroxamate functionality can serve as a metal chelator. nih.gov These characteristics can influence a molecule's binding affinity and specificity for a target protein.
The development of chemical probes often follows a path from identifying a "hit" in a high-throughput screen to optimizing it into a lead compound with desirable properties for studying biology. nih.gov While specific probes based solely on the this compound structure are not extensively documented, the strategic incorporation of the N-hydroxy-α-amino acid motif into peptides and other scaffolds is a recognized approach to develop probes for investigating biological systems.
Application in Modulating Protein-Protein or Protein-Ligand Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction and metabolic pathways. mdpi.com The large and often featureless surfaces involved in PPIs make them challenging targets for small molecules. Peptides, due to their inherent nature, are well-suited to explore these large interaction surfaces. mdpi.com Chemical modifications to peptides, such as the introduction of an N-hydroxy-amide bond, can be a powerful tool for modulating their binding to protein targets.
This approach allows for the systematic probing of structure-activity relationships. For example, by altering the position of the N-hydroxy group within a peptide ligand, researchers can dissect the contribution of specific residues to the binding interaction. This can lead to the development of molecules that can either inhibit or stabilize a particular protein-protein or protein-ligand interaction, thereby allowing for the study of its biological consequences.
The interaction between two or more proteins can alter the kinetic properties of enzymes or allow for the movement of a substrate between subunits. thermofisher.com By using molecules that can disrupt or enhance these interactions, researchers can gain insight into the function of protein complexes and networks. thermofisher.com
Role in Studying Cellular Processes and Signaling Pathways
The introduction of hydroxyl groups into amino acids can yield derivatives with significant biological activities, including antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com This makes the N-hydroxy-amino acid scaffold a valuable starting point for developing tools to study various cellular processes.
Reactive nitrogen species (RNS) are known to play a role in cellular signaling through the post-translational modification of proteins. nih.gov The study of these signaling events often relies on molecular tools that can mimic or interfere with these modifications. The N-hydroxy-amide functionality, being a nitrogen-containing group, makes compounds like this compound and its derivatives potentially useful for investigating RNS-mediated signaling pathways. The biological effects of nitric oxide (NO), a key signaling molecule, are dependent on its concentration, which influences processes from cell survival to apoptosis. nih.gov Probes that can interact with the molecular machinery involved in NO signaling are therefore valuable research tools.
While direct studies on this compound's role in specific signaling pathways are not prevalent, the known biological activities of related hydroxy amino acid derivatives suggest its potential as a scaffold for developing probes to investigate a range of cellular events, from microbial infections to cancer-related pathways. mdpi.com
Design of Peptidomimetics with Defined Conformational Properties for Biological Studies
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced properties such as increased stability and bioavailability. wikipedia.orgrsc.org A key strategy in designing peptidomimetics is to introduce modifications that constrain the molecule into a specific, biologically active conformation. rsc.org
The incorporation of N-hydroxy-α-amino acids, the class of compounds to which this compound belongs, is a powerful tool for this purpose. rsc.orgrsc.org Backbone N-hydroxylation can significantly influence the conformational preferences of a peptide. rsc.org
Key Research Findings on N-Hydroxy Peptidomimetics:
β-Sheet Stabilization: Unlike N-methyl substituents, which can be disruptive, backbone N-hydroxy groups are well-tolerated within the β-strand region of a peptide and can even enhance the stability of β-hairpin structures. rsc.orgrsc.org
Conformational Preference: N-hydroxy-amides strongly favor a trans amide bond conformation, which is crucial for the formation of stable β-sheet structures. nih.gov This is in contrast to other N-substituted peptides that may have a higher propensity for the cis amide rotamer. rsc.org
Hydrogen Bonding: The N-hydroxy group can act as a hydrogen-bond donor, contributing to the stability of secondary structures through intra-residue hydrogen bonds. nih.govrsc.org
These properties allow for the rational design of peptidomimetics with well-defined three-dimensional shapes. Such conformationally constrained molecules are invaluable tools for biological studies, as they can interact with protein targets with high affinity and specificity, enabling the precise dissection of biological pathways. The fact that N-hydroxy-α-amino acids are found in a variety of bioactive natural products, such as aurantimycins and polyoxypeptins, further highlights the biological relevance of this structural motif. nih.gov
| Property Influenced by N-Hydroxylation | Observation | Significance for Biological Studies | Source |
| Secondary Structure | Enhances stability of β-hairpin folds. | Creation of constrained peptides to mimic or block protein interaction sites. | rsc.orgrsc.org |
| Amide Bond Conformation | Strongly favors trans conformers (Ktrans/cis > 20). | Pre-organizes the peptide backbone for specific secondary structures like β-sheets. | nih.gov |
| Hydrogen Bonding | The N-OH group can act as an intramolecular hydrogen bond donor. | Stabilizes local conformation, contributing to a defined structure. | nih.govrsc.org |
| Natural Occurrence | Found in bioactive natural products like aurantimycins and siderophores. | Demonstrates the biological relevance and utility of this chemical motif. | nih.gov |
Advanced Analytical and Characterization Techniques for N Hydroxy N Methylalaninamide
Spectroscopic Methods
Spectroscopy is fundamental to understanding the chemical structure and bonding within N-Hydroxy-N-methylalaninamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY) for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and conformational analysis of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed portraits of the molecule's connectivity and spatial arrangement are generated.
¹H NMR spectroscopy provides information on the number and electronic environment of protons. For this compound, characteristic signals would be expected for the various protons in the molecule. The chemical shifts are influenced by adjacent electronegative atoms like oxygen and nitrogen, causing them to shift downfield. libretexts.org The hydroxyl proton signal can be broad and its position variable, influenced by solvent and temperature, which can provide insights into hydrogen bonding. ucl.ac.ukliverpool.ac.uk
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and bonding environment. The carbonyl carbon of the amide group is typically observed at a significant downfield shift.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique crucial for determining the three-dimensional structure of molecules. It detects protons that are close in space, even if they are not directly connected through bonds. nih.gov For this compound, NOESY experiments could reveal through-space interactions between the N-methyl group protons and the alanine (B10760859) side-chain protons, providing critical data for modeling the molecule's preferred conformation in solution. researchgate.netacs.org Studies on N-methylated peptides show that N-methylation can influence the accessible conformational space. nih.govrsc.org Furthermore, in related N-hydroxy peptides, NOESY has been used to confirm the presence of specific rotamers, such as the cis N-(hydroxy)amide conformer. nih.gov
Predicted NMR Data for this compound
The following table presents predicted chemical shift ranges based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Alanine Methyl (CH₃) | ¹H | 1.2 - 1.5 | Doublet, coupled to the α-proton. |
| N-Methyl (N-CH₃) | ¹H | 2.5 - 3.0 | Singlet, influenced by the nitrogen and hydroxyl group. |
| α-Proton (CH) | ¹H | 3.5 - 4.5 | Quartet, coupled to the alanine methyl protons. |
| Amide Protons (NH₂) | ¹H | 6.5 - 8.5 | Two separate broad signals may be observed. |
| N-Hydroxy (OH) | ¹H | 9.0 - 11.0 | Broad singlet, position is highly dependent on solvent and concentration. tojqi.net |
| Alanine Methyl (CH₃) | ¹³C | 15 - 25 | --- |
| N-Methyl (N-CH₃) | ¹³C | 30 - 40 | --- |
| α-Carbon (CH) | ¹³C | 50 - 60 | --- |
| Amide Carbonyl (C=O) | ¹³C | 170 - 180 | --- |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Key vibrational bands for this compound include the O-H stretch from the hydroxyl group, the N-H stretches from the primary amide, the C=O stretch (Amide I band) from the amide carbonyl, and the N-H bend (Amide II band). nih.gov
FTIR is particularly valuable for studying hydrogen bonding. The formation of intramolecular or intermolecular hydrogen bonds, a key feature of hydroxamic acids, causes the O-H and N-H stretching bands to broaden and shift to lower frequencies (wavenumbers). tojqi.netijsr.netresearchgate.net For instance, an intramolecular hydrogen bond could form between the N-hydroxy proton and the amide carbonyl oxygen. The extent of this shift can provide information about the strength of the hydrogen-bonding interactions. researchgate.net
Characteristic FTIR Absorption Bands for this compound
This table outlines the expected frequency ranges for the key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| N-OH | O-H Stretch | 3000 - 3400 (Broad) | Position and width are sensitive to hydrogen bonding. researchgate.net |
| Amide (NH₂) | N-H Stretch | 3100 - 3500 | Often appears as two distinct bands for symmetric and asymmetric stretching. |
| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 | From the methyl and methine groups. |
| Amide (C=O) | C=O Stretch (Amide I) | 1630 - 1680 | The exact position is influenced by resonance and hydrogen bonding. tojqi.net |
| Amide (N-H) | N-H Bend (Amide II) | 1550 - 1640 | In-plane bending vibration. |
| C-N | C-N Stretch | 1320 - 1400 | From the amide and N-methyl groups. researchgate.net |
| N-O | N-O Stretch | 870 - 920 | Characteristic of the hydroxamic acid moiety. researchgate.net |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of this compound, as well as for confirming its identity and assessing its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity and assessing the purity of small molecules like this compound in complex mixtures. pacificbiolabs.comnih.gov The technique combines the separation power of liquid chromatography (LC) with the sensitive and selective detection capabilities of tandem mass spectrometry (MS/MS). americanpharmaceuticalreview.comdrugtargetreview.com
In a typical workflow, the sample is first injected into an LC system where this compound is separated from impurities based on its physicochemical properties (e.g., polarity). The separated compound then enters the mass spectrometer, where it is ionized. The first mass analyzer selects the protonated molecule (the precursor ion). This ion is then fragmented, and the second mass analyzer detects the resulting product ions. The combination of a specific retention time from the LC and a unique precursor-to-product ion transition provides extremely high confidence in the compound's identity. nih.gov The area of the chromatographic peak can be used for quantification to determine the compound's purity. mdpi.combevital.no
Illustrative LC-MS/MS Method Parameters
This table provides a hypothetical set of parameters for the analysis of this compound.
| Parameter | Setting | Purpose |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2 µm) | Separation based on hydrophobicity. mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. |
| Flow Rate | 0.4 mL/min | Controls the speed of separation. mdpi.com |
| Gradient | 5% to 95% B over 5 minutes | Elutes compounds with varying polarities. |
| Injection Volume | 3 µL | Amount of sample introduced for analysis. mdpi.com |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates positively charged ions. |
| Precursor Ion (Q1) | m/z 135.08 | Selects the protonated molecular ion of the target compound. |
| Product Ion (Q3) | e.g., m/z 118.08 | Monitors a specific fragment for high selectivity. |
| Collision Energy | Optimized (e.g., 15-25 eV) | Energy used to fragment the precursor ion. |
Matrix-Assisted Laser Desorption/Ionization (MALDI) MS and MS/MS for Sequence Analysis and Fragmentation Pattern Studies
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique particularly useful for analyzing biomolecules and their derivatives. While often used for large molecules, it can also provide valuable information for smaller compounds like this compound. In MALDI-TOF (Time-of-Flight) MS, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte, and its mass-to-charge ratio (m/z) is determined by the time it takes to travel to the detector.
MALDI-MS/MS is used to study the fragmentation patterns of the selected precursor ion. tue.nl This fragmentation is crucial for structural elucidation. For this compound, fragmentation would likely occur at the labile bonds, such as the amide bond and the N-O bond. core.ac.uk Derivatization strategies are sometimes employed to direct fragmentation pathways, leading to more easily interpretable spectra for sequencing unknown peptide derivatives. cshl.edunih.govacs.orgpnas.org The fragmentation patterns observed can help confirm the structure and connectivity of the molecule. nih.govnih.gov
Predicted MALDI-MS/MS Fragmentation of this compound
Based on the structure, the following table lists plausible fragment ions.
| Precursor Ion [M+H]⁺ | m/z | Proposed Fragment Ion | Fragment m/z | Neutral Loss |
| C₄H₁₁N₂O₂⁺ | 135.08 | [M+H - OH]⁺ | 118.08 | H₂O (from hydroxylamine) |
| [M+H - NH₃]⁺ | 118.08 | NH₃ (from primary amide) | ||
| [M+H - CONH₂]⁺ | 91.08 | CONH₃ | ||
| [Ala-NH-OH]⁺ | 104.06 | CH₃N | ||
| Immonium-type ion | 72.08 | C₂H₄O₂ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. measurlabs.com This precision allows for the determination of a molecule's elemental formula. nih.gov While a standard mass spectrometer might identify a nominal mass of 134, HRMS can distinguish this compound (C₄H₁₀N₂O₂) from other molecules with the same nominal mass but different elemental compositions. copernicus.orgnih.gov
The measured accurate mass is compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of its constituent elements. A match within a narrow tolerance (typically <5 parts per million, ppm) provides strong evidence for the proposed elemental formula, serving as a definitive confirmation of the compound's identity. tandfonline.comresearchgate.net
Accurate Mass Determination of this compound
This table compares the nominal and exact masses, highlighting the precision of HRMS.
| Parameter | Value | Description |
| Molecular Formula | C₄H₁₀N₂O₂ | The elemental composition of the compound. |
| Nominal Mass | 134 Da | The integer mass calculated using the most common isotope of each element. |
| Theoretical Exact Mass | 134.07423 Da | The monoisotopic mass calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). |
| HRMS Measurement | e.g., 134.0745 Da | An example of an experimental value obtained from an HRMS instrument. |
| Mass Accuracy | < 5 ppm | The acceptable deviation between the theoretical and measured mass for confident identification. |
Chromatographic Separations
Chromatographic techniques are fundamental in isolating and quantifying this compound from complex mixtures. High-performance liquid chromatography (HPLC) and hydrophilic interaction chromatography (HILIC) are two powerful methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of hydroxamic acids like this compound. fateallchem.dknih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high-resolution separations that are essential for analyzing and purifying proteins and peptides. hplc.eu
Methodologies for the analysis of similar hydroxamic acids often employ a C18 column. discoveryjournals.orgfrontiersin.org The mobile phase typically consists of an aqueous component, often with a buffer like potassium dihydrogen phosphate (B84403) adjusted to an acidic pH, and an organic modifier such as acetonitrile. discoveryjournals.org Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to achieve optimal separation of the compound from its impurities or degradation products. discoveryjournals.org Detection is commonly performed using a UV detector at specific wavelengths, for instance, 220 nm or 240 nm. discoveryjournals.org
The robustness of HPLC methods allows for their use in stability-indicating assays, effectively separating the parent drug from any products that may form under stress conditions such as acidic, basic, or oxidative environments. discoveryjournals.org The high resolving power of RP-HPLC is demonstrated by its ability to separate peptides that differ by only a single amino acid, highlighting its sensitivity to minor structural changes. hplc.eu
For quantitative analysis, HPLC methods are validated for key parameters including precision, recovery, and robustness to ensure the reliability of the results. discoveryjournals.org The retention time of the compound under specific chromatographic conditions is a key identifier. For example, in a study of Suberoylanilide hydroxamic acid (SAHA), a retention time of 10.1 minutes was observed under defined gradient conditions. discoveryjournals.org
Table 1: Exemplary HPLC Parameters for Hydroxamic Acid Analysis
| Parameter | Value/Description | Source |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm | discoveryjournals.org |
| Mobile Phase A | 10mM Potassium dihydrogen phosphate, pH 2.5 | discoveryjournals.org |
| Mobile Phase B | Acetonitrile | discoveryjournals.org |
| Gradient | Time/%A: 0/90, 2/90, 10/30, 12/10, 15/90, 20/90 | discoveryjournals.org |
| Flow Rate | 1.0 mL/min | discoveryjournals.org |
| Detection | UV at 220 nm or 240 nm | discoveryjournals.org |
| Injection Volume | 20 µL |
Hydrophilic Interaction Chromatography (HILIC) for Specific Compound Classes
Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful technique for the separation and retention of highly polar compounds like this compound, which may exhibit poor retention on traditional reversed-phase columns. dikmatech.comchromatographyonline.comazom.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous solvent. thermofisher.comchromatographytoday.com This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and leading to their retention. dikmatech.comelementlabsolutions.com
The retention mechanism in HILIC is complex, involving a combination of hydrophilic partitioning, hydrogen bonding, and electrostatic interactions. thermofisher.comelementlabsolutions.com Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase. elementlabsolutions.com This technique is particularly advantageous when coupled with mass spectrometry (MS) because the highly organic mobile phase promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity. azom.comelementlabsolutions.com
A variety of stationary phases are available for HILIC, including bare silica (B1680970), and phases bonded with amide, diol, or zwitterionic functionalities, each offering different selectivities. chromatographyonline.comelementlabsolutions.com The choice of stationary phase is critical and should be tailored to the specific analytes. elementlabsolutions.com For instance, amide-functionalized silica is a popular choice for neutral bonded HILIC columns. chromatographyonline.com
Mobile phase composition, including the type and concentration of buffer, significantly influences retention and selectivity. chromatographyonline.com Buffers like ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are commonly used as they are volatile and compatible with MS detection. thermofisher.com Increasing the buffer concentration can modulate the retention of charged analytes by competing for interactions with the stationary phase. chromatographyonline.com
Table 2: Key Characteristics of HILIC for Polar Compound Analysis
| Feature | Description | Source |
| Principle | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase from a highly organic mobile phase. | dikmatech.comelementlabsolutions.com |
| Stationary Phases | Bare silica, amide, diol, cyano, zwitterionic, polyhydroxy. | chromatographyonline.comelementlabsolutions.comresearchgate.net |
| Mobile Phases | High percentage of organic solvent (e.g., >70% acetonitrile) with a small aqueous component. | thermofisher.comchromatographytoday.com |
| Elution | Increasing the percentage of the aqueous/stronger solvent. | elementlabsolutions.com |
| Advantages | Enhanced retention of highly polar compounds, MS compatibility, alternative selectivity to RP-HPLC. | dikmatech.comazom.comelementlabsolutions.com |
| Common Analytes | Carbohydrates, amino acids, peptides, nucleosides, polar drugs and metabolites. | azom.comelementlabsolutions.com |
Derivatization Strategies for Enhanced Analytical Detection and Specificity
Derivatization is a chemical modification technique employed to improve the analytical properties of a molecule. For this compound, this can lead to better chromatographic behavior and increased sensitivity in mass spectrometry.
N-Terminal and Other Targeted Derivatizations for MS Analysis
Chemical derivatization is a powerful strategy to enhance the analysis of compounds like this compound by mass spectrometry (MS). ddtjournal.com This process involves chemically modifying the analyte to improve its chromatographic properties and ionization efficiency. nih.gov For amino-containing compounds, derivatization of the N-terminal or other primary and secondary amine groups is a common approach. nih.govnih.gov
One widely used class of derivatization reagents is N-hydroxysuccinimide (NHS) esters. researchgate.netd-nb.info These reagents react with amine groups to form stable amide bonds, introducing a tag that can enhance hydrophobicity and improve retention in reversed-phase liquid chromatography (RPLC). nih.govnih.gov For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a pre-column derivatization reagent that has been successfully used for the analysis of amino acids by UPLC-ESI-MS/MS. nih.gov
Another approach involves silylation, where active hydrogens on functional groups like hydroxyls and amines are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose and can be used for the derivatization of hydroxamic acids. scribd.comresearchgate.net These derivatives are more volatile and thermally stable, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
The choice of derivatization reagent depends on the specific analytical goal. For instance, reagents can be designed to introduce a permanently charged moiety or a group that is easily ionizable, thereby significantly increasing the signal intensity in ESI-MS. acs.org
Table 3: Common Derivatization Reagents for Amine- and Hydroxyl-Containing Compounds
| Reagent Class | Example Reagent | Target Functional Group(s) | Analytical Advantage | Source |
| N-Hydroxysuccinimide Esters | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Improved chromatographic retention and resolution in RPLC, enhanced MS sensitivity. | nih.gov |
| (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS) | Amino-containing metabolites | Enhanced separation efficiency and detection sensitivity in LC-MS. | nih.gov | |
| Silylating Agents | N,O-Bis(trimethylsilyl)acetamide (BSA) | Alcohols, phenols, acids, amines, hydroxamic acids | Increased volatility and thermal stability for GC-MS analysis. | scribd.comresearchgate.net |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Alcohols, acids, amines, amides | Increased volatility and thermal stability for GC-MS analysis. | scribd.comresearchgate.net | |
| Sulfonyl Chlorides | Dansyl chloride (Dns-Cl) | Phenols, primary and secondary amines | Introduces a readily ionizable group, enhancing MS detection. | ddtjournal.com |
Improving Ionization Efficiency and Fragmentation in Mass Spectrometry
Derivatization plays a crucial role in enhancing the performance of mass spectrometry (MS) analysis for compounds like this compound by improving ionization efficiency and directing fragmentation pathways. ddtjournal.comnih.gov The introduction of a chemical tag can significantly increase the response in electrospray ionization (ESI) by adding a readily ionizable group or by increasing the hydrophobicity of the analyte. ddtjournal.comnih.gov
For instance, derivatizing agents containing a tertiary amine group, such as dansyl chloride, can be used to tag phenols and amines. ddtjournal.com The resulting derivative has a site that is easily protonated, leading to a strong signal in positive ion ESI-MS. Similarly, reagents can be designed to introduce a permanent positive charge, which further enhances ionization efficiency. acs.org
In tandem mass spectrometry (MS/MS), derivatization can be used to produce specific and predictable fragment ions upon collision-induced dissociation (CID). ddtjournal.com This is highly beneficial for developing sensitive and selective multiple reaction monitoring (MRM) assays. nih.gov For example, the derivatization of amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) results in derivatives that consistently produce a characteristic product ion at m/z 171 upon CID. nih.gov This common fragmentation pattern simplifies the development of MRM methods for a large number of analytes.
Another strategy involves using reagents that generate a neutral loss of a specific group upon fragmentation, which can be used as a diagnostic tool for identifying derivatized compounds in a complex mixture. The derivatization of amino-containing metabolites with 3-DP-NHS leads to characteristic fragmentation patterns, including the loss of propenes and the formation of specific fragment ions related to the derivatization reagent. nih.gov
The derivatization of fatty acids into various amides has also been shown to improve their detection by liquid chromatography-mass spectrometry. nih.gov The choice of the amide derivative can influence the sensitivity of the analysis. nih.gov
Table 4: Impact of Derivatization on Mass Spectrometric Analysis
| Derivatization Strategy | Effect on Ionization | Effect on Fragmentation | Example Application | Source |
| Tagging with an ionizable group (e.g., tertiary amine) | Increased ionization efficiency in ESI-MS. | Can introduce a stable, charged fragment. | Dansyl chloride for phenols and amines. | ddtjournal.com |
| Introducing a hydrophobic tag | Enhanced ESI response due to increased surface activity. | Fragmentation may be directed to the tag or the analyte backbone. | Propionylation of cytokinins. | ddtjournal.com |
| Generating a common fragment ion | Facilitates the development of MRM methods. | Produces a predictable, high-intensity product ion. | AQC derivatization of amino acids yielding a m/z 171 fragment. | nih.gov |
| Inducing characteristic neutral losses | Aids in the identification of derivatized compounds. | Specific neutral losses serve as a diagnostic tool. | 3-DP-NHS derivatization of amino-containing metabolites. | nih.gov |
X-ray Crystallography for Solid-State Structural Elucidation
The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step. libretexts.org This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.org The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. libretexts.org
The intensities and positions of these diffraction spots are collected and used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed molecular structure can be built and refined. libretexts.org Modern X-ray crystallography instrumentation often includes a high-flux X-ray generator, advanced detectors, and cryo-systems for data collection at low temperatures to minimize radiation damage to the crystal. bioscience.fi
The resulting crystal structure provides invaluable information. For example, in the crystal structure of N-hydroxypicolinamide monohydrate, X-ray diffraction revealed the molecule exists in the Z-keto tautomeric form and provided precise C=O and C-N bond lengths. nih.gov Similarly, the crystal structure of methyl-3-aminothiophene-2-carboxylate showed that the asymmetric unit consists of three crystallographically independent molecules linked by hydrogen bonds. mdpi.com While a specific crystal structure for this compound is not available in the provided search results, the structures of related compounds like N-Hydroxy-N'-methylurea have been determined, providing insights into the potential solid-state conformation and intermolecular interactions. nih.gov
Table 5: Information Obtained from X-ray Crystallography
| Parameter | Description | Importance |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and provides the framework for the structure solution. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Determines the relationship between molecules in the unit cell. |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. | Provides the precise location of every atom, allowing for the determination of the molecular structure. |
| Bond Lengths | The distances between the nuclei of two bonded atoms. | Confirms the connectivity of atoms and can indicate bond order (single, double, triple). |
| Bond Angles | The angles formed by three connected atoms. | Defines the geometry around each atom. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the three-dimensional shape and potential rotational isomers (conformers). |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π-stacking interactions. | Explains how molecules are packed in the crystal and what forces hold the crystal lattice together. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
